8-壬烯醛

描述

Identification and Impact of 8-Nonenal

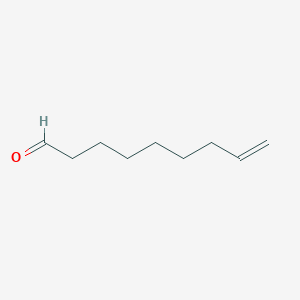

8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene (PE) packaging, particularly affecting food and beverage products stored in such containers. The study conducted on high-density PE containers revealed that 8-nonenal was responsible for imparting a "plastic" odor to an experimental corn chip product. This was determined through a series of analyses, including simultaneous distillation/extraction, gas chromatography/olfactometry (GC/O), and 2-D GC/mass spectrometry (MS). The identification process involved high-resolution electron ionization and chemical ionization MS data, which narrowed down the possibilities to two isomers of nonenal. Reference spectra and confirmatory synthesis were used to verify the presence of 8-nonenal. The study also demonstrated that the levels of 8-nonenal in HDPE containers and the corn chips stored within them were correlated with the "plastic" aroma and flavor observed .

Synthesis Analysis of 8-Nonenal Precursors

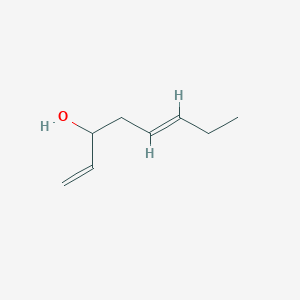

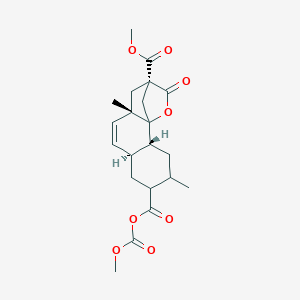

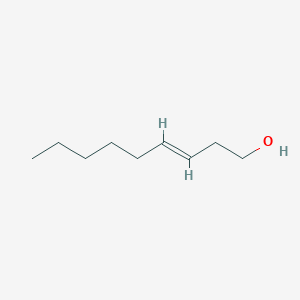

In another study, a novel synthesis method was developed for racemic 8-nonene-2,4-diol, which is an acyclic precursor of 1,3-dimethyl-1,9-dioxabicyclo[3.1.1]nonane. This compound was originally isolated from the bark of an ordinary spruce affected by the pest Trypodendron Lineatum Oliv. The synthesis of 8-nonene-2,4-diol is crucial as it serves as a stepping stone towards the creation of more complex molecules, such as the aforementioned dioxabicyclo nonane derivative. The research does not directly detail the synthesis of 8-nonenal but provides insight into the synthesis of related compounds, which could be relevant for understanding the chemical pathways and reactions involving 8-nonenal .

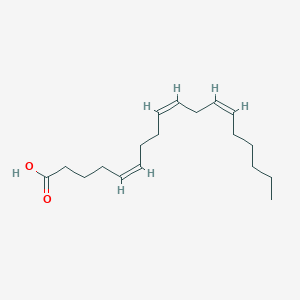

Molecular Structure Analysis

The molecular structure of 8-nonenal was not directly analyzed in the provided papers. However, the identification of 8-nonenal as a major odor-contributing compound in PE packaging suggests that its molecular structure is such that it can easily volatilize and be perceived as an off-odor. The structure-related properties are inferred from the methods used for its identification, such as GC/MS, which rely on the molecular structure for separation and identification .

Chemical Reactions Analysis

The provided papers do not offer detailed information on the chemical reactions specifically involving 8-nonenal. However, the synthesis of related compounds, such as 8-nonene-2,4-diol, implies that 8-nonenal may participate in or be a product of various chemical reactions, especially in the context of synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-nonenal are not explicitly discussed in the provided papers. Nonetheless, the fact that 8-nonenal can be detected in both HDPE containers and the food products stored within them suggests that it has a relatively low boiling point, which allows it to volatilize and be detected by olfactometry. Its solubility in the PE matrix and its ability to migrate into food products indicate that it has some degree of lipophilicity .

科学研究应用

包装中的鉴定

8-壬烯醛已被确定为聚乙烯包装中“塑料”异味的重要贡献者。对高密度聚乙烯 (HDPE) 容器进行的实验研究表明,8-壬烯醛是导致转移到储存在这些容器中的玉米片等食品中的“塑料”气味的的主要成分。这一发现对于了解和控制包装食品中的异味至关重要 (桑德斯等人,2005 年)。

化学和分析

与 8-壬烯醛密切相关的脂质过氧化产物 4-羟基-2-壬烯醛因其反应性和细胞毒性而被广泛研究。它通过各种氧化途径形成,并且可以与 DNA 和蛋白质显着相互作用。检测生物样品中 4-羟基-2-壬烯醛引起的修饰需要质谱等先进技术,这对于理解其对细胞功能的影响至关重要 (斯皮克特,2013 年)。

新型共价修饰

研究表明,4-氧代-2-壬烯醛(脂质氢过氧化物分解的另一种衍生物,与 8-壬烯醛相关)可以与组蛋白形成新的环状共价修饰。这种相互作用表明在体内调节转录激活中潜在的作用,表明壬烯醛化合物在生物过程中具有更广泛的意义 (大江等人,2003 年)。

属性

IUPAC Name |

non-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZUISHEWOWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052071 | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nonenal | |

CAS RN |

39770-04-2 | |

| Record name | 8-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

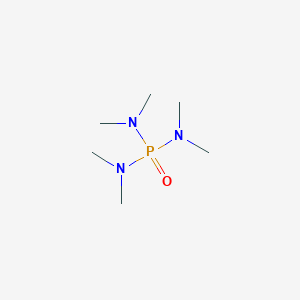

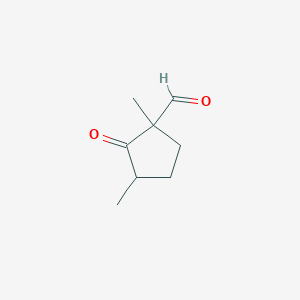

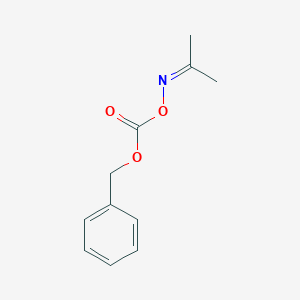

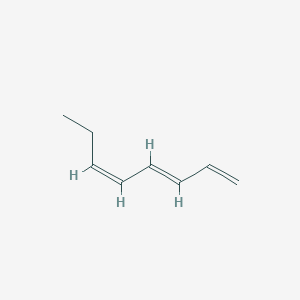

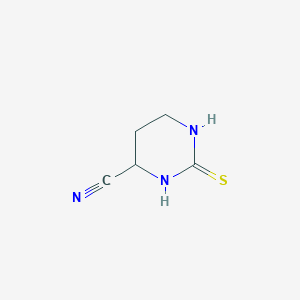

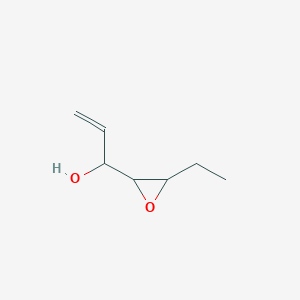

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)